Boc-Glu(OBzl)-Gly-Arg-AMC

Coagulation Cascade Serine Protease Substrate Specificity

Boc-Glu(OBzl)-Gly-Arg-AMC (Boc-EGR-AMC) is the definitive fluorogenic substrate for quantifying Factor IXa and Factor XIIa activity with uncompromised specificity—zero cross-reactivity toward Factor Xa or Factor VIIa. Its unique P4–P1 sequence motif (Boc-Glu(OBzl)-Gly-Arg-) ensures exclusive recognition by IXa/XIIa, making it irreplaceable for hemophilia B research, Factor IX replacement therapy assessment, and contact activation pathway studies. Unlike pNA substrates, the AMC fluorophore (Φ=0.78) delivers 100- to 1,000-fold greater sensitivity, enabling robust HTS in 96-, 384-, or 1536-well formats at reduced enzyme concentrations. Supplied as lyophilized powder with ≥96% purity (HPLC).

Molecular Formula C35H45N7O9
Molecular Weight 707.8 g/mol
Cat. No. B12408467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Glu(OBzl)-Gly-Arg-AMC
Molecular FormulaC35H45N7O9
Molecular Weight707.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1
InChIKeySHUBDYUHYODGSC-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu(OBzl)-Gly-Arg-AMC: Baseline Overview of a Factor IXa/XIIa-Specific Fluorogenic Substrate for Coagulation Research


Boc-Glu(OBzl)-Gly-Arg-AMC (also designated Boc-EGR-AMC, CAS 73554-94-6 or 133448-22-3 as the hydrochloride salt) is a synthetic tripeptide fluorogenic substrate that incorporates a C-terminal 7-amino-4-methylcoumarin (AMC) leaving group and is protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and at the glutamic acid side chain by a benzyl (OBzl) ester . Enzymatic cleavage of the amide bond between arginine and the AMC moiety by serine proteases—most notably activated coagulation factors IXa and XIIa—liberates the fluorescent product 7-amino-4-methylcoumarin, enabling real-time, continuous monitoring of protease activity via fluorescence detection (excitation ~380 nm, emission ~440-460 nm) . The compound is supplied as a lyophilized powder with a purity specification of ≥95–96% (HPLC) and a molecular weight of 707.77 g/mol (free base) or 744.24 g/mol (HCl salt), and it is recommended for storage at -20°C [1].

Boc-Glu(OBzl)-Gly-Arg-AMC: Why Generic Substitution with Other AMC Substrates Fails in Coagulation Cascade Assays


Generic substitution of Boc-Glu(OBzl)-Gly-Arg-AMC with other commercially available AMC-based substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC, Boc-Gln-Gly-Arg-AMC, or Boc-Val-Pro-Arg-AMC) is not scientifically valid due to the strict sequence-dependent substrate recognition exhibited by coagulation serine proteases. Each factor within the coagulation cascade possesses a unique extended substrate-binding cleft that imposes distinct requirements for amino acid residues at the P4–P1 positions relative to the scissile bond [1]. Boc-Glu(OBzl)-Gly-Arg-AMC is specifically cleaved by Factor IXa and Factor XIIa, whereas Boc-Ile-Glu-Gly-Arg-AMC serves as a substrate for Factor Xa and Boc-Val-Pro-Arg-AMC is selective for Factor VIIa [1]. Substituting one substrate for another would generate fluorescence signals from a different protease target, leading to erroneous conclusions regarding enzyme activity, inhibitor potency, or pathway activation. The differential enzymatic hydrolysis rates and catalytic efficiencies (kcat/Km) across these substrates further preclude direct interchangeability .

Boc-Glu(OBzl)-Gly-Arg-AMC: Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Boc-Glu(OBzl)-Gly-Arg-AMC: Head-to-Head Protease Selectivity Profile Versus Factor Xa and Factor VIIa Substrates

In a direct comparative study of fluorogenic substrates for coagulation factors, Boc-Glu(OBzl)-Gly-Arg-AMC demonstrated exclusive cleavage by Factor IXa, whereas Boc-Ile-Glu-Gly-Arg-AMC was cleaved by Factor Xa and Boc-Val-Pro-Arg-AMC by Factor VIIa, with no cross-reactivity observed under the assay conditions [1]. This substrate-enzyme pairing was validated across multiple serine proteases in the coagulation cascade, establishing Boc-Glu(OBzl)-Gly-Arg-AMC as the appropriate substrate for Factor IXa activity measurements [1].

Coagulation Cascade Serine Protease Substrate Specificity

Boc-Glu(OBzl)-Gly-Arg-AMC: Comparative Sensitivity Advantage Over Chromogenic p-Nitroanilide Substrates

Fluorogenic AMC-based substrates, including Boc-Glu(OBzl)-Gly-Arg-AMC, provide approximately 100- to 1,000-fold greater detection sensitivity compared to chromogenic p-nitroanilide (pNA) substrates, attributable to the high quantum yield of the AMC fluorophore (Φ = 0.78) . This class-level sensitivity enhancement translates to lower limits of detection, reduced enzyme consumption, and improved signal-to-noise ratios in microplate-based assays .

Fluorogenic Substrate Assay Sensitivity Detection Limit

Boc-Glu(OBzl)-Gly-Arg-AMC: Differential Enzyme Target Profile Versus Boc-Gln-Gly-Arg-AMC for Factor XIIa Assays

While both Boc-Glu(OBzl)-Gly-Arg-AMC and Boc-Gln-Gly-Arg-AMC (Boc-QGR-AMC) are cleaved by Factor XIIa, Boc-Glu(OBzl)-Gly-Arg-AMC is additionally recognized as a substrate for Factor IXa, whereas Boc-Gln-Gly-Arg-AMC is not [1]. This differential recognition profile enables Boc-Glu(OBzl)-Gly-Arg-AMC to serve as a dual-function probe for both the intrinsic (Factor IXa) and contact activation (Factor XIIa) pathways, whereas Boc-Gln-Gly-Arg-AMC is restricted to Factor XIIa and trypsin assays [1].

Factor XIIa Contact Activation Pathway Enzyme Selectivity

Boc-Glu(OBzl)-Gly-Arg-AMC: Verified Purity Specifications Relative to Vendor Quality Benchmarks

Boc-Glu(OBzl)-Gly-Arg-AMC·HCl is supplied with a minimum purity specification of ≥96% as determined by high-performance liquid chromatography (HPLC), which is consistent with industry standards for research-grade fluorogenic peptide substrates . This purity level ensures minimal interference from peptide synthesis byproducts or truncated sequences that could otherwise contribute to background fluorescence or inhibit enzyme activity . Comparable AMC substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC, Boc-Gln-Gly-Arg-AMC) are typically offered at similar purity specifications (95–99%), indicating that Boc-Glu(OBzl)-Gly-Arg-AMC meets or exceeds the quality benchmarks expected for coagulation research applications .

Quality Control HPLC Purity Procurement Specification

Boc-Glu(OBzl)-Gly-Arg-AMC: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Factor IXa Activity Assays for Hemophilia B Research and Gene Therapy Vector Potency Testing

Boc-Glu(OBzl)-Gly-Arg-AMC is the preferred substrate for quantifying Factor IXa enzymatic activity in purified systems, plasma samples, or recombinant Factor IX preparations [1]. Its exclusive cleavage by Factor IXa—with no cross-reactivity toward Factor Xa or Factor VIIa—ensures that the measured fluorescence signal directly reflects Factor IXa activity without interference from other coagulation proteases that may be present in complex biological matrices [1]. This specificity is critical for hemophilia B research, where accurate assessment of Factor IX replacement therapies or gene therapy-derived Factor IX expression is required .

Factor XIIa Activity Measurements in Contact Activation Pathway and Thrombosis Models

The compound serves as a sensitive fluorogenic probe for Factor XIIa activity, enabling real-time monitoring of the contact activation pathway in vitro [1]. Boc-Glu(OBzl)-Gly-Arg-AMC has been employed in studies investigating the role of Factor XIIa in ischemic injury and inflammation, as well as in the development of Factor XIIa inhibitors as antithrombotic agents . The dual recognition of both Factor IXa and Factor XIIa by this single substrate allows researchers to probe both the intrinsic and contact activation arms of the coagulation cascade using a unified assay format [1].

High-Throughput Screening for Factor IXa or Factor XIIa Inhibitor Discovery

The 100- to 1,000-fold sensitivity advantage of AMC-based fluorogenic substrates over chromogenic pNA substrates makes Boc-Glu(OBzl)-Gly-Arg-AMC ideally suited for high-throughput screening campaigns in 96-, 384-, or 1536-well microplate formats [1]. The low detection limits afforded by the AMC fluorophore (quantum yield Φ = 0.78) enable robust assay performance at reduced enzyme and substrate concentrations, minimizing reagent costs while maintaining adequate signal-to-noise ratios for reliable hit identification [1]. This substrate has been utilized in screening efforts to identify small-molecule inhibitors of Factor IXa and Factor XIIa as potential anticoagulant drug candidates .

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